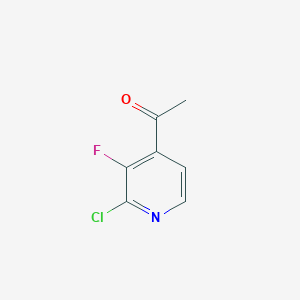

6,7-Dichloro-1H-indazole

Descripción general

Descripción

6,7-Dichloro-1H-indazole is a derivative of indazole, which is one of the most important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazole derivatives are synthesized through various methods. For instance, Zhao et al. disclosed novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives . Another method involves an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone, culminating in a copper-catalyzed intramolecular Ullmann cyclization .Molecular Structure Analysis

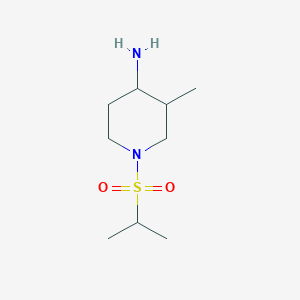

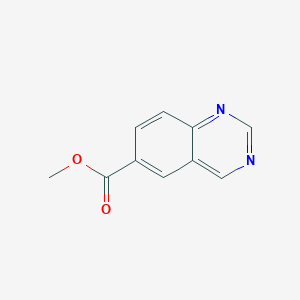

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dichloro-1H-indazole-3-carboxylic acid is 231.03 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 229.9649828 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- Indazoles, including derivatives like 6,7-Dichloro-1H-indazole, are significant in synthetic chemistry. For instance, new routes to synthesize indazole derivatives have been developed, such as the efficient preparative route to 7-ethyl-1H-furo[2,3-g]indazole (Shimada et al., 2004). Also, the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis has been reported (Ye et al., 2019).

Biological Activity and Pharmaceutical Applications

- Indazole derivatives exhibit a variety of biological activities, making them prominent in pharmaceutical research. They have been explored as inhibitors of nitric oxide synthases, demonstrating potential in biomedical applications (Cottyn et al., 2008). Additionally, their anti-proliferative effects against cancer cells have been noted, suggesting their utility in cancer treatment (Molinari et al., 2015).

Analytical and Structural Applications

- Indazoles, including 6,7-Dichloro-1H-indazole, are also of interest in analytical chemistry and structural studies. For instance, X-ray absorption near edge structure spectroscopy has been used to study the chemistry of redox-active indazolium compounds (Hummer et al., 2013).

Antimicrobial and Antifungal Applications

- The antimicrobial and antifungal properties of indazole derivatives make them valuable in the search for new therapeutic agents. Their efficacy against bacterial and fungal strains has been studied, highlighting the potential of indazole scaffolds in antimicrobial applications (Panda et al., 2022).

Materials Science and Surface Chemistry

- In materials science, indazole derivatives have been used in fabricating self-assembled monolayers for corrosion inhibition of metals, showcasing their utility in protective coatings and surface chemistry (Qiang et al., 2018).

Safety And Hazards

Direcciones Futuras

Indazole derivatives have a broad spectrum of pharmacological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . This article provides comprehensive and target-oriented information on the indazole core to synthetic and medicinal chemists for the development of potent and novel indazole derivatives as kinase inhibitors and new cancer therapy in the future .

Propiedades

IUPAC Name |

6,7-dichloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFRPUIOXSRKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)

![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)